5-Phenylhexanoic acid (CAS 2972-25-0) is a medium-chain aryl-aliphatic carboxylic acid utilized primarily as a high-value intermediate in advanced organic synthesis and pharmaceutical manufacturing. Characterized by its specific six-carbon aliphatic chain terminating in a phenyl ring, it serves as a critical building block for complex active pharmaceutical ingredients (APIs), including endothelin receptor antagonists and specialized bulk drug intermediates like 3-amino-5-phenylhexanoic acid[1]. In industrial and laboratory workflows, its precise chain length and steric profile dictate its processability, particularly in regioselective catalytic oxidations and remote chirality assessments, making it an indispensable reagent where exact structural fidelity is required[2].
Substituting 5-phenylhexanoic acid with closely related homologs, such as 5-phenylvaleric acid or 6-phenylhexanoic acid, fundamentally disrupts downstream synthetic pathways and analytical baselines. In catalytic lactonization, a single carbon deletion (to 5-phenylvaleric acid) shifts the reaction entirely from ε-lactone to δ-lactone formation, drastically altering the macrocyclic scaffold of the final product [1]. Furthermore, in the synthesis of targeted APIs like endothelin antagonists, the exact spatial distance between the phenyl moiety and the reactive carboxyl group is non-negotiable; altering this chain length by even one methylene unit abolishes the required receptor binding geometry, rendering the synthesized batch useless [2]. Consequently, procurement must strictly specify 5-phenylhexanoic acid to ensure synthetic reproducibility and target compound viability.
In advanced catalytic C(sp3)–H oxidation processes, the aliphatic chain length of the phenylalkanoic acid strictly dictates the ring size of the resulting lactone. When subjected to electron-rich manganese catalysis, 5-phenylhexanoic acid undergoes oxidation to yield a seven-membered ε-lactone (12% yield) along with ε-keto carboxylic acid. In direct contrast, its shorter homolog, 5-phenylvaleric acid, predominantly forms a six-membered δ-lactone (57% yield) [1]. This demonstrates that 5-phenylhexanoic acid is specifically required to access ε-functionalized macrocycles.
| Evidence Dimension | Lactonization product selectivity and ring size |
| Target Compound Data | Yields ε-lactone (12%) and ε-keto carboxylic acid (3%) |
| Comparator Or Baseline | 5-phenylvaleric acid (yields 57% δ-lactone) |
| Quantified Difference | Complete shift from δ-lactone to ε-lactone formation based on a single carbon extension. |
| Conditions | 0.25 mol% Mn(dMMbpbp) catalyst, 4 equiv. H2O2, HFIP solvent at 0 °C |
Procurement must secure the exact hexanoic acid derivative to synthesize ε-lactone intermediates, as valeric acid analogs will exclusively yield off-target δ-lactones.
5-Phenylhexanoic acid serves as a critical benchmark for evaluating the resolving power of chiral derivatizing agents. When coupled with a 2-aminophenol linker and HELOL phosphite, 5-phenylhexanoic acid (where the chiral center is at the n=3 position relative to the carboxyl group) achieves baseline enantiomeric resolution in standard CDCl3 solvent. Conversely, extending the chain to 6-phenylheptanoic acid (n=4) results in a loss of baseline resolution in CDCl3, necessitating the use of complex mixed solvent systems like diethyl ether/CDCl3 [1].
| Evidence Dimension | Enantiomeric resolution limit in CDCl3 |
| Target Compound Data | Full baseline resolution achieved (n=3 distance) |
| Comparator Or Baseline | 6-phenylheptanoic acid (n=4 distance requires mixed solvents) |
| Quantified Difference | Defines the absolute n=3 structural limit for remote chiral recognition in a single standard NMR solvent. |
| Conditions | Derivatization with HELOL phosphite and 2-aminophenol linker, analyzed via 31P NMR in CDCl3 |
Analytical laboratories must procure 5-phenylhexanoic acid to validate the maximum effective range of chiral sensors in standard, cost-effective solvent systems.
In the industrial synthesis of bulk drug intermediates, 5-phenylhexanoic acid is the obligate carbon backbone for producing 3-amino-5-phenylhexanoic acid (CAS 773125-14-7). Utilizing the shorter 5-phenylvaleric acid results in a product with a 14 Da mass deficit, completely altering the spatial orientation of the phenyl ring relative to the amino group . This structural deviation eliminates the intermediate's viability for downstream pharmaceutical coupling reactions that require precise steric alignment.
| Evidence Dimension | Downstream intermediate mass and steric profile |
| Target Compound Data | Yields target intermediate (MW 207.27 g/mol) |
| Comparator Or Baseline | 5-phenylvaleric acid (yields off-target intermediate, MW 193.24 g/mol) |
| Quantified Difference | 14 Da mass difference and a 1-carbon shift in phenyl ring positioning. |
| Conditions | Industrial amination / bulk drug intermediate synthesis |
Pharmaceutical procurement teams must specify 5-phenylhexanoic acid to ensure the synthesized bulk intermediate meets the exact mass and steric requirements of the target API.
Where this compound is the right choice: 5-Phenylhexanoic acid is specifically required for advanced C(sp3)–H oxidation workflows aiming to synthesize seven-membered ε-lactones. Its exact chain length prevents the formation of the more thermodynamically favored δ-lactones, making it the essential substrate for accessing these strained macrocyclic intermediates [1].
Where this compound is the right choice: In pharmaceutical manufacturing, it serves as a critical lipophilic side-chain precursor. The six-carbon chain provides the exact spatial distance needed for the phenyl group to correctly dock into the endothelin receptor pocket, a structural requirement that shorter or longer analogs cannot fulfill [2].
Where this compound is the right choice: Analytical laboratories utilize 5-phenylhexanoic acid as a benchmark standard to test the resolving limits of novel chiral sensors (e.g., HELOL phosphite). It represents the maximum remote chirality distance (n=3) that can be reliably resolved in standard CDCl3 NMR assays without requiring complex solvent mixtures [3].
Where this compound is the right choice: It is the direct industrial precursor for 3-amino-5-phenylhexanoic acid. Procurement of the exact 5-phenylhexanoic acid backbone is mandatory to ensure the correct molecular weight and steric geometry of the downstream amino derivative for subsequent API coupling .